ファルネシルアルコールアジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Farnesyl alcohol azide is a synthetic compound that acts as a replacement for endogenously-produced farnesyl alcohol. It is used in various biological processes, particularly in the study of protein farnesylation.

科学的研究の応用

Farnesyl alcohol azide has several applications in scientific research:

作用機序

ファルネシルアルコールアジドは、内因的に生成されるファルネシルアルコールを置き換え、通常の生物学的プロセスを通じてタンパク質に結合することによって機能します。末端アジド基は、その後のクリックケミストリーを介したタグ付けを可能にし、ファルネシル化タンパク質の検出と分析を可能にします。 このプロセスは、安定なトリアゾール結合の形成を含み、タンパク質機能と相互作用の研究を促進します .

類似の化合物:

ゲラニルゲラニルアルコールアジド: 同様のクリックケミストリーアプリケーションで使用される別のイソプレノイドアナログ。

アジドファルネシルジホスフェート: タンパク質プレニル化および関連するプロセスの研究に使用されます.

独自性: ファルネシルアルコールアジドは、ファルネシル化タンパク質のタグ付けと分析における特定の用途により、ユニークです。 クリックケミストリーを通じて安定なトリアゾール結合を形成する能力は、プロテオミクスやその他の研究分野における貴重なツールとなります .

生化学分析

Cellular Effects

The effects of Farnesyl Alcohol Azide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Farnesyl Alcohol Azide exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression .

Metabolic Pathways

Farnesyl Alcohol Azide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

準備方法

合成経路と反応条件: ファルネシルアルコールアジドは、合成アジドファルネシルアナログの代謝的組み込みによって合成できます。これは、ビオチン化ホスフィン捕捉試薬を用いたアジドファルネシル修飾タンパク質の化学選択的誘導体化を含みます。 この方法は、ファルネシル化タンパク質の検出およびプロテオミクス解析のための基質を介したタグ付け技術の一部です .

工業的生産方法: ファルネシルアルコールアジドの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、アジドファルネシルアナログの合成とその後の生物系への組み込みを含みます。 このプロセスは通常、最終生成物の安定性と純度を確保するために、制御された反応条件を必要とします .

3. 化学反応解析

反応の種類: ファルネシルアルコールアジドは、主にクリックケミストリー反応、特に銅触媒アジドアルキン環状付加反応を起こします。 この反応は非常に効率的で選択性が高く、安定なトリアゾール結合を形成します .

一般的な試薬と条件:

試薬: 銅(I)触媒、アルキン官能基化分子。

条件: 室温、水性または有機溶媒、穏やかな反応条件。

主な生成物: これらの反応の主な生成物は、トリアゾール結合コンジュゲートであり、ファルネシル化タンパク質のタグ付けと分析に使用されます .

4. 科学研究への応用

ファルネシルアルコールアジドは、科学研究でいくつかの用途があります。

化学反応の分析

Types of Reactions: Farnesyl alcohol azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming stable triazole linkages .

Common Reagents and Conditions:

Reagents: Copper (I) catalysts, alkyne-functionalized molecules.

Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.

Major Products: The major products of these reactions are triazole-linked conjugates, which are used for tagging and analyzing farnesylated proteins .

類似化合物との比較

Geranylgeranyl alcohol azide: Another isoprenoid analog used in similar click chemistry applications.

Azido-farnesyl diphosphate: Used for studying protein prenylation and related processes.

Uniqueness: Farnesyl alcohol azide is unique due to its specific application in tagging and analyzing farnesylated proteins. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in proteomics and other research fields .

特性

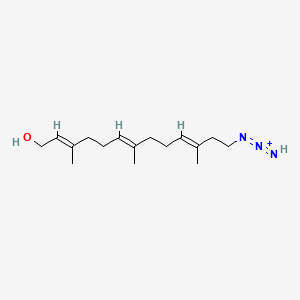

IUPAC Name |

[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGRTWLGJGRRB-MWSMLYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N3O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)